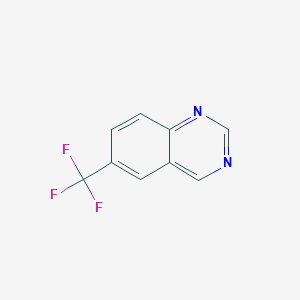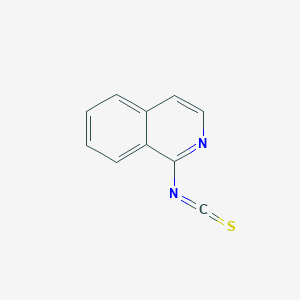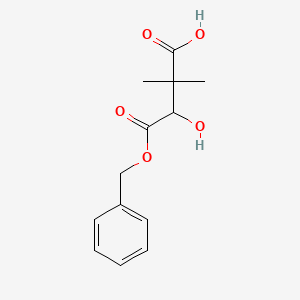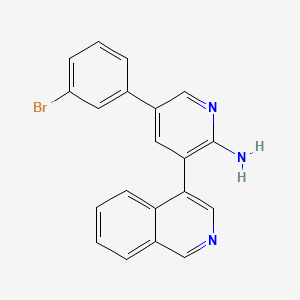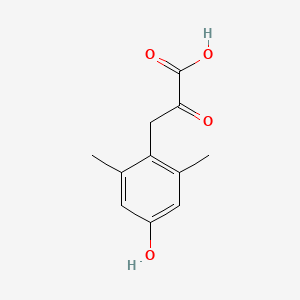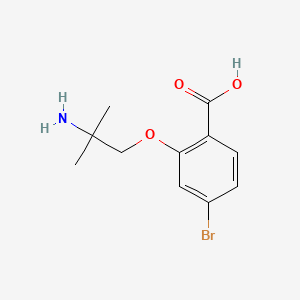![molecular formula C12H15BN2O3 B13682113 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazolyl group and a methoxyethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl Halide: 3-bromo-1-(2-methoxyethyl)-4-pyrazole
Organoboron Compound: Phenylboronic acid
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Base: Potassium carbonate (K₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a base.
Major Products
Oxidation: Phenol derivatives
Reduction: Hydroxyl-substituted compounds
Substitution: Halogenated derivatives
科学研究应用
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and drug delivery systems. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the pyrazolyl and methoxyethyl groups, making it less versatile in certain reactions.
4-Pyrazolylboronic Acid: Similar structure but without the methoxyethyl group, affecting its reactivity and solubility.
2-Methoxyethylboronic Acid: Lacks the pyrazolyl group, limiting its applications in Suzuki-Miyaura coupling reactions.
Uniqueness
3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions. The presence of both the pyrazolyl and methoxyethyl groups allows for a broader range of applications in organic synthesis, medicinal chemistry, and material science.
属性
分子式 |
C12H15BN2O3 |
|---|---|
分子量 |
246.07 g/mol |
IUPAC 名称 |
[3-[1-(2-methoxyethyl)pyrazol-4-yl]phenyl]boronic acid |
InChI |
InChI=1S/C12H15BN2O3/c1-18-6-5-15-9-11(8-14-15)10-3-2-4-12(7-10)13(16)17/h2-4,7-9,16-17H,5-6H2,1H3 |
InChI 键 |
UCGKLNUHBHCESZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)CCOC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


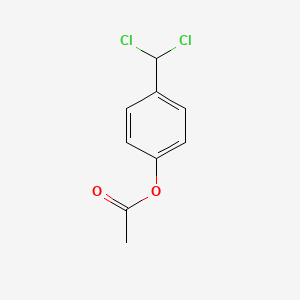
![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
![6,6-Difluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13682039.png)
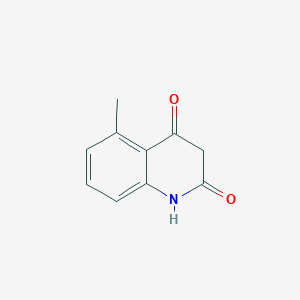
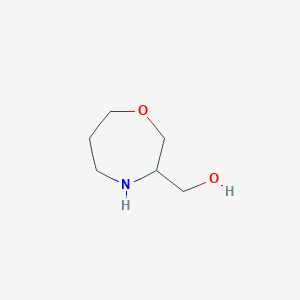
![1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682067.png)

![3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682088.png)
